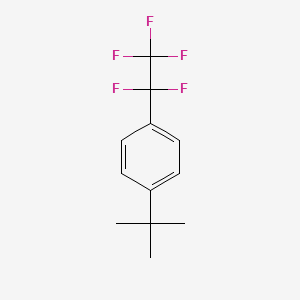

4-tert-Butylpentafluoroéthylbenzène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-tert-Butylpentafluoroethylbenzene, while not directly studied in the provided papers, is related to a class of compounds that have tert-butyl groups attached to an aromatic benzene ring. These compounds are of interest due to their unique physical and chemical properties, which can be tailored for specific applications. For instance, the introduction of tert-butyl side groups in polyimides has been shown to decrease the dielectric constant and moisture absorption, while increasing solubility and thermal stability .

Synthesis Analysis

The synthesis of compounds related to 4-tert-Butylpentafluoroethylbenzene often involves the functionalization of a benzene ring with tert-butyl groups. For example, a novel fluorinated diamine monomer was prepared through nucleophilic substitution and catalytic reduction, which could be a similar approach to synthesizing the pentafluoroethyl derivative . Additionally, the synthesis of 4-tert-butyl-iodobenzene from tert-butylbenzene suggests that halogenation is a viable pathway for introducing other substituents such as pentafluoroethyl groups .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups has been extensively studied. For instance, the crystal structure of a related compound showed that the introduction of tert-butyl groups can lead to strong intermolecular interactions and good packing ability . The planarity and bond angles in tri-tert-butyl-triphosphabenzene provide insights into how tert-butyl groups affect the overall geometry of the benzene ring .

Chemical Reactions Analysis

The reactivity of tert-butyl substituted benzene compounds can be quite diverse. Bromination reactions of 1,4-di-tert-butylbenzene have been shown to yield various brominated products, indicating that the tert-butyl groups can direct the electrophilic substitution on the benzene ring . Similarly, reactions involving tri-tert-butyl-triphosphabenzene with phosphaalkynes resulted in the formation of novel phosphorus-containing cyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted benzene compounds are influenced by the bulky tert-butyl groups. These groups increase the interchain distance and decrease intermolecular forces, leading to materials with low dielectric constants, low moisture absorption, and high glass transition temperatures . The solubility of these compounds in various organic solvents is also enhanced, which is beneficial for processing and application in different fields .

Applications De Recherche Scientifique

- Les chercheurs l'utilisent pour modifier les candidats médicaments, les produits agrochimiques et les matériaux en raison des effets bénéfiques de la fluoration sur des propriétés telles que la lipophilie, la stabilité métabolique et la biodisponibilité .

- Ces MIPs, souvent basés sur des nanotubes de carbone multiparois (MWCNTs), présentent une forte sélectivité pour l'élimination de l'acide perfluorooctanoïque (PFOA) des eaux contaminées .

- Ces composés peuvent être incorporés dans des capteurs pour détecter des analytes spécifiques, tels que des ions métalliques ou des molécules biologiques. Leurs propriétés spectrales uniques en font des outils précieux dans les dosages basés sur la fluorescence .

Synthèse organique fluorée

Polymères à empreinte moléculaire (MIPs)

Sondes et capteurs fluorescents

Propriétés

IUPAC Name |

1-tert-butyl-4-(1,1,2,2,2-pentafluoroethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F5/c1-10(2,3)8-4-6-9(7-5-8)11(13,14)12(15,16)17/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUFPPKNBTYSBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2500692.png)

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)

![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)

![Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2500712.png)